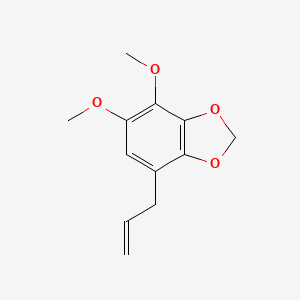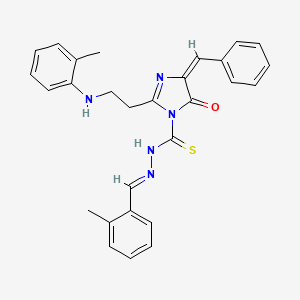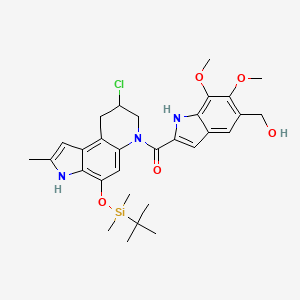
1,3-Benzodioxole, 4,5-dimethoxy-7-(2-propenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzodioxole, 4,5-dimethoxy-7-(2-propenyl)- is an organic compound with the molecular formula C12H14O4 and a molecular weight of 222.2372 g/mol . This compound is also known by other names such as Dill apiol and Dill apiole . It is a derivative of benzodioxole and contains methylenedioxy and dimethoxy functional groups, making it a heterocyclic compound .
準備方法
Synthetic Routes and Reaction Conditions
1,3-Benzodioxole, 4,5-dimethoxy-7-(2-propenyl)- can be synthesized from catechol with disubstituted halomethanes . The methylenation of catechols involves the reaction of catechol with methylene chloride in the presence of a base such as potassium carbonate . The reaction typically occurs under reflux conditions and yields the desired benzodioxole derivative .
Industrial Production Methods
the general approach involves the methylenation of catechols, as described above, followed by purification steps such as distillation or recrystallization to obtain the pure compound .
化学反応の分析
Types of Reactions
1,3-Benzodioxole, 4,5-dimethoxy-7-(2-propenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide, alkoxide).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted benzodioxole derivatives.
科学的研究の応用
1,3-Benzodioxole, 4,5-dimethoxy-7-(2-propenyl)- has several scientific research applications, including:
作用機序
The mechanism of action of 1,3-Benzodioxole, 4,5-dimethoxy-7-(2-propenyl)- involves its interaction with various molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as cytochrome P450, which plays a role in drug metabolism . Additionally, it can modulate inflammatory pathways by suppressing the activation of nuclear factor-kappa B (NF-κB) and inducing the expression of heme oxygenase-1 (HO-1) .
類似化合物との比較
1,3-Benzodioxole, 4,5-dimethoxy-7-(2-propenyl)- can be compared with other similar compounds, such as:
1,3-Benzodioxole: A simpler derivative without the methoxy and propenyl groups.
Safrole: Contains a methylenedioxy group and is used in the synthesis of various chemicals.
Piperonal: Contains a methylenedioxy group and is used in the production of fragrances.
The uniqueness of 1,3-Benzodioxole, 4,5-dimethoxy-7-(2-propenyl)- lies in its specific functional groups, which confer distinct chemical and biological properties .
特性
CAS番号 |
23724-27-8 |
|---|---|
分子式 |
C12H14O4 |
分子量 |
222.24 g/mol |
IUPAC名 |
4,5-dimethoxy-7-prop-2-enyl-1,3-benzodioxole |
InChI |
InChI=1S/C12H14O4/c1-4-5-8-6-9(13-2)11(14-3)12-10(8)15-7-16-12/h4,6H,1,5,7H2,2-3H3 |
InChIキー |
SBWMDDUILBUFJS-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=C(C(=C1)CC=C)OCO2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(2R,3S,5R)-5-[5-(2-chloroethyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl 2-dimethoxyphosphorylacetate](/img/structure/B12734677.png)


![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-nonan-3-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12734718.png)

![N-(5-benzamido-26-benzoylimino-33-hydroxy-8,15,24,36,38-pentaoxo-5,43-diazaundecacyclo[23.19.0.03,23.04,20.06,19.07,16.09,14.028,44.029,42.032,41.034,39]tetratetraconta-1(25),2,4(20),6(19),7(16),9(14),10,12,17,22,27,29(42),30,32,34(39),40,43-heptadecaen-13-yl)benzamide](/img/structure/B12734727.png)






